Benzenecarbothioamide, N-(4-bromophenyl)-
Description
Background and Context within Thioamide Chemistry
Thioamides are a class of organosulfur compounds characterized by a functional group with the general structure R¹-C(=S)-NR²R³, where R represents hydrogen or organic groups. researchgate.net They are sulfur analogs of amides, where a sulfur atom replaces the carbonyl oxygen. This substitution of sulfur for oxygen imparts unique chemical properties to the thioamide group. The C=S bond in thioamides is longer than the C=O bond in amides, and thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov
Structurally, the core of a thioamide is planar, and the C-N bond possesses significant double bond character, leading to a higher rotational barrier compared to a typical single bond. researchgate.net Thioamides are versatile building blocks in organic synthesis, particularly in the creation of various heterocyclic compounds. nih.govresearchgate.net The synthesis of thioamides can be achieved through several methods, including the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, and the Willgerodt-Kindler reaction, which typically involves reacting an arylalkyl ketone with elemental sulfur and an amine. researchgate.net
Significance and Research Interest in Contemporary Chemical Science
The interest in thioamides, including specific derivatives like Benzenecarbothioamide, N-(4-bromophenyl)-, has grown significantly due to their diverse biological activities. Thioamide-containing molecules have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Some thioamides have been developed into clinically approved drugs, such as the antituberculosis agents ethionamide (B1671405) and prothionamide. researchgate.net
The thioamide moiety is considered a valuable isostere for the amide bond in medicinal chemistry. nih.gov Replacing an amide with a thioamide can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by making it more resistant to enzymatic hydrolysis. nih.gov The unique electronic and steric properties of the thioamide group can also lead to altered binding affinities and selectivities for biological targets. Research into compounds like Benzenecarbothioamide, N-(4-bromophenyl)- is driven by the potential to discover novel therapeutic agents that can address challenges such as drug resistance in cancer and infectious diseases. nih.govresearchgate.net
Overview of the N-(4-bromophenyl) Moiety in Organic Synthesis and Medicinal Chemistry
The N-(4-bromophenyl) group is a common structural motif in organic and medicinal chemistry. The presence of a bromine atom on the phenyl ring is particularly significant. Bromine is a halogen that can serve as a useful handle in various organic reactions, most notably in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of additional chemical complexity and the construction of larger, more elaborate molecules.
From a medicinal chemistry perspective, the 4-bromophenyl group can influence a molecule's biological activity through several mechanisms. The bromine atom is lipophilic, which can enhance the compound's ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The incorporation of the N-(4-bromophenyl) moiety has been a key strategy in the development of a variety of biologically active compounds, including potential antimicrobial and anticancer agents. nih.govresearchgate.netzsmu.edu.ua For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and shown to possess promising antimicrobial and anticancer properties. nih.gov Similarly, other structures containing the N-(4-bromophenyl) group have been investigated for their potential as therapeutic agents. researchgate.net
Structure
2D Structure
Properties
CAS No. |
73376-00-8 |
|---|---|
Molecular Formula |
C13H10BrNS |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
UWCIDBQOEBGFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to Benzenecarbothioamide, N-(4-bromophenyl)-
The direct synthesis of the core molecule, Benzenecarbothioamide, N-(4-bromophenyl)-, can be achieved through two main retrosynthetic disconnections: one involving the formation of the C-N bond and the other focusing on the creation of the C=S bond.
Reaction of 4-Bromobenzoic Acid Derivatives with Thioamide-Forming Reagents
A common and versatile method for the synthesis of N-substituted benzamides involves the reaction of a benzoic acid derivative with an appropriate amine. This principle can be extended to the synthesis of the corresponding thioamide. Typically, 4-bromobenzoic acid is first converted to a more reactive species, such as an acyl chloride, which then reacts with a thioamide-forming reagent or undergoes a subsequent thionation step.
A general procedure for the synthesis of the analogous amide, N-(4-bromophenyl)benzamide, involves the reaction of benzoyl chloride with 4-bromoaniline (B143363). chempap.org To obtain the target thioamide, one could envision a similar approach starting with thiobenzoyl chloride and 4-bromoaniline. Alternatively, the corresponding amide, N-(4-bromophenyl)benzamide, can be synthesized first and then subjected to a thionation agent like Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl group into a thiocarbonyl group.
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzoyl chloride | 4-Bromoaniline | N-(4-bromophenyl)benzamide | chempap.org |
This table presents the synthesis of the corresponding amide, which can be a precursor to the target thioamide.
Reaction of 4-Bromophenylamine with Thioamide Precursors
Another key synthetic strategy starts with 4-bromophenylamine (4-bromoaniline) and reacts it with a suitable thioamide precursor. One such precursor is 4-bromophenyl isothiocyanate, which is commercially available. solubilityofthings.comnih.govsigmaaldrich.com The isothiocyanate group is highly reactive towards nucleophiles and can be a versatile starting point for creating thioamide and thiourea (B124793) derivatives. For instance, the reaction of an isothiocyanate with an organometallic reagent or in a Friedel-Crafts type reaction with benzene (B151609) could potentially yield the desired thiobenzamide.
A documented synthesis that utilizes a similar core structure is the preparation of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. researchgate.net This reaction involves the treatment of benzoyl isothiocyanate with 4-bromoaniline, showcasing the utility of the isothiocyanate moiety in forming the N-(4-bromophenyl)thioamide linkage.
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzoyl isothiocyanate | 4-Bromoaniline | N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | researchgate.net |
Synthesis and Derivatization of Analogues and Related Compounds
The synthesis of analogues of Benzenecarbothioamide, N-(4-bromophenyl)- with substituents on the benzoyl ring allows for the exploration of structure-activity relationships in various applications. The methodologies generally follow the principles outlined for the parent compound, with the appropriate substituted starting materials.
Synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- Analogues
To synthesize the 4-methyl analogue, the general strategies can be adapted by using 4-methylbenzoic acid or its derivatives. For example, the synthesis of the corresponding amide, N-(4-bromophenyl)-4-methylbenzamide, has been reported. chemicalbook.com This amide can serve as a direct precursor for the target thioamide via a thionation reaction.
The synthesis of the amide involves the reaction of 4-methylbenzoyl chloride with 4-bromoaniline. The subsequent conversion to the thioamide would involve heating the amide with a thionating agent such as Lawesson's reagent in an inert solvent like toluene (B28343) or xylene.
| Reactant 1 | Reactant 2 | Product (Amide Analogue) | Reference |
| 4-Methylbenzoyl chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-methylbenzamide | chemicalbook.com |
Synthesis of this compound4-nitro- Analogues
The synthesis of the 4-nitro analogue follows a similar logic, starting with 4-nitrobenzoic acid derivatives. The preparation of N-(4-bromophenyl)-4-nitrobenzamide has been described, involving the reaction of 4-nitrobenzoyl chloride with 4-bromoaniline in refluxing anhydrous acetone. nih.gov The resulting amide can then be converted to the desired thioamide.
The crude solid product of the amide synthesis is typically purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) before proceeding with the thionation step. nih.gov
| Reactant 1 | Reactant 2 | Product (Amide Analogue) | Solvent | Reference |
| 4-Nitrobenzoyl chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-nitrobenzamide | Anhydrous Acetone | nih.gov |
Synthesis of this compound4-methoxy- Analogues
For the synthesis of the 4-methoxy analogue, 4-methoxybenzoic acid (anisic acid) or its derivatives would be the starting material of choice. Following the established pattern, one would first synthesize the corresponding amide, N-(4-bromophenyl)-4-methoxybenzamide. This can be achieved by reacting 4-methoxybenzoyl chloride with 4-bromoaniline.
While a direct reference for this specific amide was not found in the provided search results, its synthesis can be inferred from the general procedures for N-benzamide synthesis. chempap.orgnanobioletters.com Subsequently, the thionation of this amide would yield this compound4-methoxy-.
| Reactant 1 (Inferred) | Reactant 2 | Product (Inferred Amide Analogue) | General Procedure Reference |
| 4-Methoxybenzoyl chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-methoxybenzamide | chempap.orgnanobioletters.com |
Utility in Heterocyclic Compound Synthesis
The inherent reactivity of the thioamide functional group within the benzenecarbothioamide framework is a cornerstone for the synthesis of sulfur- and nitrogen-containing heterocycles. This functionality provides a nucleophilic sulfur and an electrophilic carbon, which are ideal for participating in cyclization reactions to form stable ring systems.
The benzenecarbothioamide scaffold is a valuable precursor for the synthesis of thiazole (B1198619) derivatives, a class of compounds recognized for their significant pharmacological properties. researchgate.net The classical Hantzsch thiazole synthesis offers a direct route, involving the condensation of a thioamide with an α-halocarbonyl compound. nih.gov In this context, a benzenecarbothioamide, such as N-(4-bromophenyl)benzenecarbothioamide, can react with various α-halo ketones or esters to yield 2,4,5-trisubstituted thiazoles.
The reaction mechanism initiates with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov For instance, the reaction of N-phenyl-4-(p-tolyl)thiazol-2-amine derivatives can be achieved by reacting the corresponding thiourea with 2-bromo-1-(p-tolyl)ethanone. nanobioletters.com A similar strategy can be employed using N-(4-bromophenyl)benzenecarbothioamide, as illustrated in the general scheme below.
General Reaction Scheme for Thiazole Synthesis
| Reactant A | Reactant B | Product |
|---|
This methodology allows for the introduction of diverse substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reactant. The presence of the 4-bromophenyl group on the final thiazole product also offers a site for further chemical modification. nih.gov
Benzothiazoles represent another important class of heterocyclic compounds that can be synthesized from thioamide precursors. A key synthetic strategy involves the intramolecular cyclization of N-(2-halophenyl)thioamides. nih.gov This process typically occurs under basic conditions and can be promoted by transition metals, although metal-free methods have also been developed. nih.gov
The reaction proceeds via an intramolecular C–S bond formation, where the sulfur atom of the thioamide displaces the ortho-halogen on the adjacent phenyl ring to form the thiazole ring fused to the benzene ring. nih.gov This cyclization is a powerful method for constructing the benzothiazole (B30560) core structure. While the subject compound is an N-(4-bromophenyl) derivative, its isomer, N-(2-bromophenyl)benzenecarbothioamide, would be the direct precursor for this type of transformation. Palladium-catalyzed and copper-assisted intramolecular C-H functionalization/C-S bond formation from related N-arylthioamides also provides a route to 2-substituted benzothiazoles. organic-chemistry.orgmdpi.com
Key Features of Benzothiazole Synthesis from N-(2-halophenyl)thioamides
| Feature | Description | Reference |
|---|---|---|
| Precursor | N-(2-halophenyl)thioamide | nih.gov |
| Reaction Type | Intramolecular Cyclization (C-S bond formation) | nih.gov |
| Conditions | Base-promoted, often with metal catalysis (e.g., Pd, Cu) | nih.govmdpi.com |
| Product | 2-Substituted Benzothiazole | nih.gov |
Strategic Functionalization and Coupling Reactions of the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl moiety of N-(4-bromophenyl)benzenecarbothioamide is a versatile functional handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for creating more complex molecules with extended π-systems or for introducing new functional groups.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org The 4-bromophenyl group of the title compound is an excellent substrate for Suzuki coupling.
Reacting N-(4-bromophenyl)benzenecarbothioamide with various aryl or vinyl boronic acids allows for the synthesis of biaryl or styrenyl derivatives, respectively. This extends the conjugation of the molecule, which can significantly alter its photophysical and electronic properties. The reaction is known for its high tolerance of functional groups, making it suitable for late-stage modifications of complex molecules. rsc.orgresearchgate.net
Example Suzuki Cross-Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst System | Product |
|---|
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction provides a versatile method for the arylation of amines using aryl halides. organic-chemistry.org The 4-bromophenyl group can be readily converted into a substituted amino group using this methodology.
This transformation involves reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. chemeurope.com The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the reaction's success and has been extensively developed to accommodate a wide range of substrates. wikipedia.orglibretexts.org This reaction allows for the introduction of various amine functionalities in place of the bromine atom, providing access to a diverse library of derivatives.
General Buchwald-Hartwig Amination Reaction
| Substrate | Amine | Catalyst System | Product |
|---|
Grignard reagents are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com The 4-bromophenyl moiety can be introduced into a molecular structure by first preparing the corresponding Grignard reagent, 4-bromophenylmagnesium bromide, from 1,4-dibromobenzene (B42075) or 4-bromo-iodobenzene. sciencemadness.org It is important to note that forming a Grignard reagent from an aryl chloride is significantly more difficult than from an aryl bromide or iodide. sciencemadness.org
Once formed, this organometallic reagent can react with a variety of electrophiles. For the synthesis of the title compound's backbone, 4-bromophenylmagnesium bromide could theoretically be reacted with a benzoyl isothiocyanate. More commonly, Grignard reagents are reacted with tertiary amides, such as N,N-dimethylformamide (DMF), to produce aldehydes after an acidic workup. walisongo.ac.idyoutube.com This demonstrates the utility of Grignard reagents in building up the carbon skeleton of molecules that include a 4-bromophenyl group.
Formation and Reaction of a Grignard Reagent
| Precursor | Reagent | Intermediate | Subsequent Reaction with Electrophile (e.g., DMF) |
|---|
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, both ¹H and ¹³C NMR have been employed to assign the chemical environments of the constituent atoms.
The ¹H NMR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provides crucial information about the number and types of protons present. In a study, the spectrum showed distinct signals corresponding to the aromatic protons and the N-H protons. The aromatic protons of the phenyl and bromophenyl rings typically appear as multiplets in the downfield region of the spectrum, a characteristic feature for protons attached to sp²-hybridized carbon atoms. The protons of the N-H groups are also observed, often as broad singlets, and their chemical shifts can be influenced by hydrogen bonding.
A representative, though not identical, ¹H NMR spectrum for N-(4-bromophenyl)benzamide, the oxygen analogue, shows multiplets between δ 7.48 and 7.86 ppm. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, distinct signals are observed for each carbon atom in the molecule. researchgate.net The spectrum for the closely related N-(4-bromophenyl)benzamide, recorded in DMSO-d6, showed signals at δ 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, and 166.1 ppm. rsc.orgnanobioletters.com The signal at 166.1 ppm is characteristic of the carbonyl carbon in the amide group. rsc.org For the thioamide, the thiocarbonyl (C=S) carbon would be expected to resonate at a significantly lower field, typically in the range of δ 180-200 ppm.
| ¹³C NMR Data for N-(4-bromophenyl)benzamide |
| Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |
| 115.8 |
| 122.7 |
| 128.2 |
| 128.9 |
| 131.9 |
| 132.2 |
| 135.2 |
| 139.1 |
| 166.1 (C=O) |
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the benzoyl group gives rise to a strong absorption band around 1670-1690 cm⁻¹. The C=S stretching vibration, characteristic of the thioamide group, is generally found in the region of 1200-1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed at their expected frequencies.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The mass spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern is also consistent with the proposed structure, showing characteristic fragments such as the benzoyl cation and the 4-bromophenyl isothiocyanate cation. researchgate.net For the related N-(4-bromophenyl)benzamide, high-resolution mass spectrometry (HRMS) showed an [M+Na]⁺ peak at m/z 297.9840, which is consistent with its molecular formula C₁₃H₁₀BrNO. rsc.org
X-ray Crystallography and Solid-State Structure Determination
| Crystallographic Data for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 13.822(3) Å |
| b = 5.927(2) Å | |
| c = 16.642(3) Å | |
| β = 103.963(3)° | |
| Intramolecular Hydrogen Bond | N-H···O |
| H···O distance | 2.6129 (11) Å |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without experimental crystallographic data, a definitive description of the crystal packing and intermolecular interactions for Benzenecarbothioamide, N-(4-bromophenyl)- cannot be compiled. Analysis of related compounds, such as N-(4-Bromophenyl)methoxycarbothioamide, shows the formation of two-molecule aggregates through amide-N-H···S(thione) hydrogen bonds. mdpi.com These aggregates are further connected into a three-dimensional structure by other weak intermolecular interactions, including Br···π and S···π interactions. mdpi.com Similarly, in various N-(4-bromophenyl)benzamide derivatives, intermolecular N-H···O and C-H···O hydrogen bonds are common features that stabilize the crystal packing, often leading to the formation of infinite chains or more complex three-dimensional networks. iaea.orgnih.gov It would be reasonable to hypothesize that Benzenecarbothioamide, N-(4-bromophenyl)- would also exhibit significant N-H···S hydrogen bonding, likely forming dimeric or catemeric structures. The presence of the bromine atom and the phenyl rings could also facilitate halogen bonding and π-stacking interactions, further influencing the supramolecular architecture. However, the specific geometry and hierarchy of these interactions remain to be determined.
Conformational Preferences in the Crystalline State
The conformation of Benzenecarbothioamide, N-(4-bromophenyl)- in the solid state is determined by the rotational freedom around several single bonds, most notably the C-N bond of the thioamide linkage and the C-C bonds connecting the phenyl rings to the core structure. The relative orientation of the two phenyl rings and the planarity of the thioamide group are key conformational features. In related amide structures, such as N-(4-Bromophenyl)-4-nitrobenzamide, the molecule is often twisted, with significant dihedral angles between the planes of the aromatic rings and the central amide group. iaea.orgnih.gov For instance, in one case, the amide group is twisted by approximately 28-32° relative to the phenyl rings. iaea.org The specific torsion angles and the planarity of the benzenecarbothioamide core in the title compound are currently unknown and await experimental determination.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov DFT studies on compounds analogous to Benzenecarbothioamide, N-(4-bromophenyl)- typically focus on several key areas to predict their chemical behavior. researchgate.netespublisher.com
Molecular Geometry and Electronic Properties: The first step in a DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net For similar structures, calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-31G(d) or 6-311G(d,p). nih.govresearchgate.netresearchgate.net The optimized structure allows for the calculation of electronic properties that govern reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For example, in a study of related 1,5-benzodiazepin-2-thione derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, where red colors indicate negative potential (nucleophilic sites, prone to electrophilic attack) and blue colors indicate positive potential (electrophilic sites, prone to nucleophilic attack). This analysis helps in predicting sites for intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular charge transfer (ICT) within the molecule. nih.govresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. These interactions, a result of hyperconjugation, are crucial for molecular stability. nih.gov
Table 1: Key Parameters from DFT Analysis of Related Compounds
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. espublisher.comnih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. espublisher.comnih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A small gap suggests high chemical reactivity and low kinetic stability. espublisher.comresearchgate.net |
| Global Reactivity Descriptors | Parameters like hardness, softness, and electrophilicity index. | Quantify the overall reactivity of the molecule. researchgate.netnih.gov |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify charged sites and potential coordination atoms for metal complexes. ijcce.ac.irsemanticscholar.org |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govnih.gov This theory provides deep insights into the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway. nih.govnih.gov
MEDT studies are used to rationalize reaction mechanisms, chemoselectivity, and regioselectivity. luisrdomingo.com The theory challenges classical explanations for many reactions, suggesting, for instance, that many one-step reactions are non-concerted, with bond changes occurring sequentially rather than simultaneously. europa.eu The analysis often involves tools like the Electron Localization Function (ELF), which helps to visualize how chemical bonds are formed and broken during a reaction. nih.govluisrdomingo.com
While MEDT has been applied to a wide range of organic reactions, including cycloadditions and Povarov reactions, specific studies applying MEDT to elucidate the reaction mechanisms of Benzenecarbothioamide, N-(4-bromophenyl)- are not prominently featured in the surveyed literature. luisrdomingo.comluisrdomingo.com However, the principles of MEDT would suggest that its reactivity could be understood by analyzing the electron density distribution at the ground state and how it evolves along a potential reaction coordinate, for example, during its synthesis or in a cycloaddition reaction.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, particularly using DFT, are widely employed to predict and interpret the spectroscopic properties of molecules, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental signals and understanding the underlying molecular structure.
For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, experimental spectroscopic data has been obtained. researchgate.net Theoretical calculations on this and structurally similar molecules help to assign the observed spectral bands to specific molecular vibrations or chemical environments. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling to correct for approximations in the theory and basis set, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which assign each calculated frequency to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For example, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, key experimental IR peaks include those for C=O and C=S stretching. researchgate.net
NMR Spectroscopy (¹H and ¹³C): Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then compared to experimental data, aiding in the definitive assignment of each resonance to a specific hydrogen or carbon atom in the molecule. researchgate.net
Table 2: Spectroscopic Data for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and Typical DFT Correlation
| Spectroscopic Data | Experimental Value (ppm or cm⁻¹) researchgate.net | Theoretical Correlation |
|---|---|---|
| ¹³C NMR (C=S) | 181.0 ppm | DFT calculations on analogous thioureas confirm the downfield shift of the thione carbon. |
| ¹³C NMR (C=O) | 168.2 ppm | Calculations can accurately predict the chemical shift of the carbonyl carbon. researchgate.net |
| ¹H NMR | 7.30 - 12.5 ppm | Theoretical shifts calculated via the GIAO method help assign protons on the phenyl rings and the N-H group. researchgate.net |
| IR (N-H stretch) | ~3444 cm⁻¹ (in related compounds) christuniversity.in | DFT calculations predict the position of N-H stretching vibrations. researchgate.net |
| IR (C=O stretch) | ~1680 cm⁻¹ (in related ketones) researchgate.net | Correlates well with calculated frequencies for carbonyl stretching modes. |
Coordination Chemistry and Metal Complexation Studies
Ligand Design and Synthesis for Transition Metal Complexation
The design of Benzenecarbothioamide, N-(4-bromophenyl)- as a ligand is predicated on the unique properties of the thioamide functional group (-C(S)NH-). This group is known to be an excellent coordinating agent for a wide array of transition metals. The inclusion of a phenyl group attached to the carbonyl carbon and a 4-bromophenyl group on the nitrogen atom influences the electronic and steric properties of the ligand, which in turn affects the stability and geometry of the resulting metal complexes.
The synthesis of N-aryl benzenecarbothioamides can be achieved through several synthetic routes. One common method involves the reaction of a substituted aniline (B41778) with a benzoyl isothiocyanate. In the case of Benzenecarbothioamide, N-(4-bromophenyl)-, this would involve the reaction of 4-bromoaniline (B143363) with benzoyl isothiocyanate. The synthesis of a structurally similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been reported, which involves the reaction of 4-bromoaniline with benzoyl isothiocyanate generated in situ from benzoyl chloride and ammonium (B1175870) thiocyanate. researchgate.net This suggests a viable pathway for the synthesis of the target ligand.
The 4-bromophenyl group is an important feature in the ligand's design. The bromine atom is an electron-withdrawing group, which can influence the electron density on the nitrogen atom of the thioamide group. This electronic effect can modulate the donor strength of the ligand and, consequently, the properties of the metal complexes it forms.
Investigation of Metal-Ligand Binding Modes and Geometries
Benzenecarbothioamide, N-(4-bromophenyl)- is expected to act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amide group. This forms a stable five-membered chelate ring. This bidentate N,S-coordination is a common feature for thioamide and thiourea-based ligands when complexed with transition metals. jocpr.commdpi.com
The geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, with divalent transition metals such as palladium(II), a square planar geometry is often observed when two ligands coordinate to the metal center. mdpi.com In the case of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II), a related complex, a distorted square-planar geometry is adopted. mdpi.com For other metals like cobalt(II), nickel(II), and copper(II), tetrahedral or octahedral geometries are also possible, with the latter often being achieved through the coordination of additional solvent molecules. researchgate.net
The investigation into the binding modes is often carried out using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy can provide evidence of coordination, as shifts in the vibrational frequencies of the C=S and N-H bonds are expected upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of these complexes in solution. mdpi.com
| Parameter | Description | Typical Values in Related Complexes |
| Coordination Mode | The atoms of the ligand that bind to the metal center. | Bidentate (N,S) |
| Chelate Ring Size | The number of atoms in the ring formed by the ligand and the metal. | 5-membered |
| Common Geometries | The spatial arrangement of the ligands around the metal center. | Square planar, Tetrahedral, Octahedral mdpi.comresearchgate.netresearchgate.net |
This table is generated based on data from related compounds and represents expected values.
Role of Benzenecarbothioamide, N-(4-bromophenyl)- in Catalytic Systems (if applicable to its complexes)
While specific catalytic applications for complexes of Benzenecarbothioamide, N-(4-bromophenyl)- are not extensively documented, the broader class of transition metal complexes with thioamide and thiourea (B124793) ligands has shown promise in various catalytic systems. nih.gov The versatility in coordination modes and the ability to stabilize different oxidation states of the metal center make these complexes interesting candidates for catalysis.
For example, palladium complexes are well-known catalysts for a variety of cross-coupling reactions. The electronic properties of the N-(4-bromophenyl) group could potentially be tuned to influence the catalytic activity of a palladium complex of this ligand. Similarly, copper and other transition metal complexes of thioamides have been explored for their catalytic activity in oxidation and reduction reactions. The design of the ligand can restrict access to the metal's coordination site, potentially leading to selective catalytic transformations. berkeley.edu
It is important to note that the direct catalytic applications of Benzenecarbothioamide, N-(4-bromophenyl)- complexes would require further investigation to be confirmed.
Mechanistic Insights into Biological Interactions
Mechanisms of Antimicrobial and Antifungal Actions
The potential for this class of compounds to combat microbial and fungal pathogens is attributed to several distinct mechanisms of action at the cellular and molecular level.
Interference with Essential Enzymatic Processes in Pathogens
While direct studies on Benzenecarbothioamide, N-(4-bromophenyl)- are limited, research on structurally related compounds provides insight into plausible mechanisms. A key mode of action for antimicrobial agents is the inhibition of essential enzymes. For instance, a series of novel pyrazole-4-carboxamide derivatives, which also contain an N-phenyl amide fragment, have been shown to target and inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. nih.gov Molecular docking studies confirmed that these compounds interact effectively with the active site of SDH. nih.gov
In a similar vein, the related compound N-(4-bromophenyl)furan-2-carboxamide was synthesized and evaluated for its antibacterial activity against drug-resistant bacteria. nih.gov Computational docking studies of this molecule were performed with New Delhi metallo-beta-lactamase 1 (NDM-1), an enzyme that confers broad antibiotic resistance to bacteria. nih.gov This suggests that a potential mechanism of action for such compounds involves binding to and inhibiting key bacterial enzymes responsible for resistance.
Modulation of Host Cellular Responses
The ability of a compound to modulate the host's immune response is another avenue for antimicrobial action. While direct evidence for Benzenecarbothioamide, N-(4-bromophenyl)- is not available, studies on other synthetic amide-containing molecules demonstrate this principle. For example, the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628) has been shown to modify the reactivity of lymphoid cell populations. nih.gov It augmented the response of lymphocytes to tumor cells and enhanced the inhibitory effects of macrophages on tumor cell growth. nih.gov This compound was also found to stimulate the release of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) like factors from lymphocytes and macrophages, indicating a clear immunomodulatory effect. nih.gov Such mechanisms, if present in Benzenecarbothioamide, N-(4-bromophenyl)-, would suggest it could help clear pathogenic infections by boosting the host's innate immune functions.
Inhibition of Bacterial Cell Wall Synthesis
Interfering with the synthesis or integrity of the cell wall is a classic and effective antimicrobial strategy. For fungi, related N-phenacyldibromobenzimidazole derivatives have been shown to cause irreversible damage to the fungal cell membrane and affect the cell wall. These compounds induced the activity of β-d-glucanase, an enzyme involved in cell wall remodeling, leading to morphological distortions and osmotic instability in fungal biofilms.
In bacteria, a critical protein for cell division is FtsZ. Inhibition of FtsZ polymerization blocks the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death. A class of benzodioxane–benzamides has been identified as potent inhibitors of FtsZ, demonstrating a bactericidal effect by simultaneously blocking cell division and cell elongation processes. Although these are different molecular structures, they highlight that targeting cell division and cell wall integrity are established mechanisms for amide-containing compounds.
Interference with Viral Replication Processes
Detailed studies specifically investigating the effects of Benzenecarbothioamide, N-(4-bromophenyl)- on viral replication are not prominent in the available scientific literature. In general, inhibiting viral replication can be achieved through various means, such as targeting viral enzymes like reverse transcriptase, or interfering with host pathways that the virus hijacks, such as the NF-kB signaling pathway. However, the specific action, if any, of Benzenecarbothioamide, N-(4-bromophenyl)- within this context remains to be elucidated.
Molecular Mechanisms of Anticancer and Pro-apoptotic Properties
The anticancer potential of thioamides has been noted, but specific mechanistic pathways are often compound-dependent. nih.gov
Triggering Apoptosis Pathways in Cancer Cells
Apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells. nih.gov Research into related compounds offers potential models for how Benzenecarbothioamide, N-(4-bromophenyl)- might function. For instance, N-(4-hydroxyphenyl)retinamide (4HPR), a synthetic amide, is known to induce apoptosis by increasing reactive oxygen species (ROS). This ROS generation subsequently triggers the activation of several mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, which are crucial mediators in the apoptotic cascade.
Furthermore, studies on other heterocyclic compounds, such as thiuramdisulfides, show they can induce apoptosis by modulating the activity of key regulatory proteins. nih.gov These compounds were found to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein p53. nih.gov They also coordinately decreased the DNA-binding activities of transcription factors NF-kappaB and AP-1, which are involved in cell survival. nih.gov While these findings are for different classes of molecules, they illustrate the complex signaling events that can lead to apoptosis, which may be relevant for understanding the potential anticancer effects of Benzenecarbothioamide, N-(4-bromophenyl)-.
Research Data on a Related Compound
To provide context on the antimicrobial potential of this structural class, the following table details the activity of a related compound, N-(4-bromophenyl)furan-2-carboxamide , against various drug-resistant bacterial strains.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| A. baumannii | NDM-positive | 125 | 250 | nih.gov |
| K. pneumoniae | NDM-positive | 250 | 500 | nih.gov |
| E. cloacae | NDM-positive | 250 | 500 | nih.gov |
| S. aureus | MRSA | 500 | >500 | nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For N-aryl benzenecarbothioamide derivatives, including the N-(4-bromophenyl) analog, the nature and position of substituents on the phenyl rings are critical in defining the compound's interaction with biological targets.
The biological activity of benzenecarbothioamide derivatives is significantly modulated by the substituents on the N-phenyl ring. The presence, nature, and position of these substituents can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity to receptors or enzymes.
In related series of N-aryl compounds, the position of a substituent on the aryl ring has been shown to be a critical determinant of biological activity. For instance, studies on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine revealed that methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to ortho-substituted or unsubstituted analogs. researchgate.net This suggests that the spatial arrangement of substituents affects how the molecule fits into a biological target's binding site.
In the case of N-(4-bromophenyl)-benzenecarbothioamide, the bromine atom is in the para position of the N-phenyl ring. This position is often favored as it can extend into a specific pocket of a receptor or enzyme, potentially forming favorable interactions, such as halogen bonds, which can enhance binding affinity. The size and electronegativity of the bromine atom can lead to specific steric and electronic interactions that may not be achievable with other substituents.
Research on other N-phenyl derivatives has shown that a combination of electronic effects from different substituents can be crucial for activity. For example, in a series of thieno[2,3-b]pyridines with a disubstituted phenylacetamide moiety, a combination of a cyano group and a halogen was found to be optimal for inhibitory activity against the FOXM1 protein. mdpi.com This highlights the intricate interplay of different substituents in modulating biological function.
A summary of how different substituents on the N-phenyl ring of a generic benzenecarbothioamide core might influence activity based on general SAR principles is presented in the interactive table below.
| Substituent at para-position | Potential Influence on Biological Activity | Rationale |
| -Br (Bromine) | Can enhance activity through halogen bonding and increased lipophilicity. | The bromine atom is a good halogen bond donor and increases the molecule's ability to cross cell membranes. |
| -Cl (Chlorine) | Similar to bromine, can enhance activity through halogen bonding and lipophilicity, though to a lesser extent. | Chlorine is also a halogen bond donor but is smaller and less polarizable than bromine. |
| -F (Fluorine) | Can increase metabolic stability and alter electronic properties. May form weaker halogen bonds. | Fluorine is highly electronegative and can block metabolic attack at that position. |
| -CH3 (Methyl) | Increases lipophilicity and can provide favorable van der Waals interactions. | A small, non-polar group that can fit into hydrophobic pockets. |
| -OCH3 (Methoxy) | Can act as a hydrogen bond acceptor and alter electronic distribution. | The oxygen atom can form hydrogen bonds, and the group can donate electrons to the aromatic ring. |
| -NO2 (Nitro) | Strong electron-withdrawing group that can participate in hydrogen bonding. | Significantly alters the electronic properties of the phenyl ring and can be a hydrogen bond acceptor. |
This table is illustrative and based on general principles of medicinal chemistry. The actual effect of a substituent can be target-dependent.
The introduction of a bromine atom onto the phenyl ring significantly increases the lipophilicity of the parent compound. In studies of other heterocyclic compounds, bromo-substituted derivatives were consistently found to be the most lipophilic in their series. mdpi.com This increased lipophilicity generally enhances the passive diffusion of the molecule across the lipid bilayers of cell membranes, a crucial step for activity against intracellular targets. However, an optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov
The interplay between lipophilicity and biological activity is complex. While increased lipophilicity can improve membrane permeability, it can also lead to faster metabolic clearance. nih.gov Therefore, the 4-bromo substituent in N-(4-bromophenyl)-benzenecarbothioamide likely represents a balance between enhanced cellular uptake and maintaining sufficient bioavailability.
The following interactive table illustrates the calculated logP (a measure of lipophilicity) for benzenecarbothioamide and its 4-bromo derivative, highlighting the impact of the bromine substituent.
| Compound | Molecular Formula | Molecular Weight | Calculated logP* |
| Benzenecarbothioamide, N-phenyl- | C13H11NS | 213.30 | 3.10 |
| Benzenecarbothioamide, N-(4-bromophenyl)- | C13H10BrNS | 292.19 | 3.90 |
*Calculated logP values are estimates and can vary depending on the algorithm used.
The electronic properties of a molecule, specifically the distribution of electron density, play a crucial role in its interactions with biological macromolecules. The introduction of a bromine atom at the para-position of the N-phenyl ring in benzenecarbothioamide has a significant impact on the electron density of the entire molecule due to its electron-withdrawing inductive effect and electron-donating resonance effect.
Studies on structurally related compounds have utilized molecular electrostatic potential (MEP) maps to visualize how different substituents alter the electron density of a molecule and how this correlates with biological activity. mdpi.com For instance, in a series of FOXM1 inhibitors, the electronic properties of substituents on a phenyl ring were found to be fundamental to the inhibitory activity by affecting interactions with key amino acid residues in the protein's DNA-binding domain. mdpi.com Electron-withdrawing groups can create regions of positive electrostatic potential that can interact favorably with negatively charged residues or a lone pair of electrons on a receptor.
Applications in Advanced Materials Science
Utilization as Building Blocks for Functional Polymers and Materials
While direct studies on the polymerization of Benzenecarbothioamide, N-(4-bromophenyl)- are not extensively documented, research on structurally similar compounds highlights the utility of its core components in creating functional polymers. For instance, the related monomer N-(4-bromophenyl)-2-methacrylamide has been successfully copolymerized with other monomers like 2-hydroxyethyl methacrylate and glycidyl methacrylate. researchgate.netresearchgate.net These studies demonstrate that the N-(4-bromophenyl) moiety can be incorporated into polymer chains via radical polymerization to develop new materials. researchgate.netresearchgate.net
The thioamide group itself is a key functional unit that distinguishes these potential polymers from common polyamides. The substitution of the carbonyl oxygen with a sulfur atom leads to significant changes in chemical and physical properties. nih.gov Polythioamides, for example, exhibit a stronger affinity for metals and have higher refractive indices compared to their polyamide counterparts. researchgate.net The thioamide linkage also results in altered hydrogen bonding capabilities; the N-H group becomes a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the oxygen in an amide. nih.gov
| Property | Amide (C=O) | Thioamide (C=S) | Reference |
| UV Absorption Max. | ~220 nm | ~265 nm | nih.gov |
| Oxidation Potential | ~3.29 eV | ~1.21 eV | nih.gov |
| Hydrogen Bond Acceptor | Strong | Weak | nih.gov |
| Hydrogen Bond Donor | Good | Better | nih.gov |
| Metal Affinity | Moderate | Strong | researchgate.net |
The incorporation of the thioamide group from building blocks like Benzenecarbothioamide, N-(4-bromophenyl)- is a viable strategy for developing new materials with tailored optical properties. The thioamide C=S bond has a distinct UV absorption maximum at approximately 265 nm, a significant shift from the 220 nm absorption of a typical amide C=O bond. nih.gov This inherent spectroscopic difference allows for the tuning of a material's response to ultraviolet light.
Furthermore, polymers containing thioamide groups, known as polythioamides, have been shown to possess higher refractive indices than analogous polyamides. researchgate.net The ability to modify a material's refractive index is critical for applications in optical coatings, lenses, and other photonic devices where control over light propagation is essential. By strategically incorporating thioamide-containing monomers into a polymer structure, it is possible to engineer materials with specific refractive and absorptive characteristics.
The electronic nature of the thioamide group suggests its utility in creating materials with specific electronic functions. A key differentiating property is its oxidation potential; a model thioamide exhibits an oxidation potential of 1.21 eV, which is significantly lower than the 3.29 eV for its amide equivalent. nih.gov This lower oxidation potential indicates that thioamide-containing materials are more susceptible to oxidation, a property that could be harnessed in designing electron-transfer systems or redox-active polymers. nih.gov
Research into certain thioamide derivatives has revealed that they can behave as semiconductors, with measured band gap energies falling in the range of 3.09 to 5.357 eV. researchgate.net This suggests that polymers synthesized from monomers like Benzenecarbothioamide, N-(4-bromophenyl)- could possess semiconducting properties. The presence of conjugated π-electron systems in the aromatic rings of the molecule further supports this potential. compira.com The development of such polymers is of interest for applications in organic electronics, where materials with defined electronic band structures are required.
There is no direct evidence in the available research to suggest that Benzenecarbothioamide, N-(4-bromophenyl)- is used as an intermediate in the synthesis of polytriarylamines (PTAAs).
In the context of organic electronics, an electron transport layer (ETL) is a crucial component in devices like organic light-emitting diodes (OLEDs). The ETL facilitates the efficient injection and transport of electrons from the cathode to the emissive layer. rsc.org Materials used for ETLs are selected based on their electron mobility and energy level alignment with adjacent layers. While various organic molecules, such as four-pyridylbenzene-armed biphenyl derivatives, have been designed for this purpose, there is no indication that Benzenecarbothioamide, N-(4-bromophenyl)- is a conventional ETL material. nih.gov The design of novel organic compounds for charge transport layers remains an active field of research. rsc.org
Radiochemical Applications and Tracer Development
The presence of a bromine atom in the chemical structure of Benzenecarbothioamide, N-(4-bromophenyl)- makes it a candidate for radiochemical applications, particularly in the development of imaging tracers for Positron Emission Tomography (PET). nih.govsnmjournals.orgnih.gov PET is a powerful molecular imaging technique that uses radiolabeled molecules to visualize and measure physiological processes in the body. snmjournals.orgnih.gov
The radioisotope Bromine-76 (⁷⁶Br) is an attractive positron emitter for PET tracer development. snmjournals.org It has a relatively long half-life of 16.2 hours, which is advantageous for imaging slower biological processes and allows for transportation from a cyclotron production site to other facilities. snmjournals.orgnih.gov The decay scheme of ⁷⁶Br, which includes 57% positron emission, also gives it potential for use in radiotherapy. nih.gov
| Property | Value | Reference |
| Radionuclide | Bromine-76 (⁷⁶Br) | snmjournals.org |
| Half-life | 16.2 hours | snmjournals.orgnih.gov |
| Decay Mode | β+ (57%), Electron Capture (43%) | nih.gov |
| Application | Positron Emission Tomography (PET) Imaging | snmjournals.orgnih.gov |
| Production Reaction | ⁷⁶Se(p,n)⁷⁶Br | snmjournals.orgmdpi.com |
The stable bromine atom on the phenyl ring of Benzenecarbothioamide, N-(4-bromophenyl)- can be substituted with a radioactive bromine isotope, such as ⁷⁶Br, to create a radiotracer. This process of isotopic labeling has been successfully applied to other aromatic compounds for PET imaging research. nih.gov For example, ⁷⁶Br-labeled amino acid derivatives like 2-⁷⁶Br-bromo-α-methyl-l-phenylalanine have been developed and have shown clear visualization of tumors in PET imaging studies. snmjournals.orgnih.gov Similarly, [⁷⁶Br]Bromodeoxyuridine has been investigated as a potential tracer for measuring cell proliferation. nih.gov
The synthesis of such radiotracers can be achieved through methods like oxidative electrophilic substitution. nih.govcornell.edu This often involves starting with a precursor molecule, such as an organotin compound, which is then reacted with a source of radioactive bromide to achieve no-carrier-added (NCA) radiolabeling. nih.govcornell.edu The successful radiobromination of various organic molecules demonstrates the feasibility of applying similar techniques to Benzenecarbothioamide, N-(4-bromophenyl)-, thereby potentially creating a novel tracer for PET imaging studies. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of thioamides, including Benzenecarbothioamide, N-(4-bromophenyl)-, traditionally involves methods that may utilize harsh reagents or produce significant waste. Future research will undoubtedly pivot towards greener, more sustainable synthetic protocols.
Key areas of exploration include:
Catalyst-Free and Metal-Free Reactions: A significant advancement would be the development of synthetic routes that eliminate the need for metal catalysts. An operationally simple, metal-free approach for synthesizing pyrazole-tethered thioamides has been described, which involves a three-component reaction of carbaldehydes, secondary amines, and elemental sulfur. researchgate.netchemrxiv.org Adapting such a strategy for N-aryl benzenecarbothioamides could offer a more environmentally friendly and cost-effective synthesis.
Use of Green Solvents: Research into utilizing environmentally benign solvent systems is crucial. A highly efficient green protocol for synthesizing thioamides has been developed using a deep eutectic solvent (DES) based on choline (B1196258) chloride and urea. nih.gov This method is catalyst-free, allows for the recycling of the solvent, and significantly enhances sustainability by reducing energy consumption and waste. nih.gov
Mechanochemical Synthesis: The use of techniques like ball milling to drive reactions can drastically reduce or eliminate the need for solvents. Investigating the mechanochemical synthesis of Benzenecarbothioamide, N-(4-bromophenyl)- could lead to a highly efficient, scalable, and sustainable production method. A biocompatible and biodegradable polymer, poly(N-vinylimidazole), has been used as a heterogeneous catalyst for mechanochemical synthesis, highlighting a move towards sustainable catalytic systems. nih.gov
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction provide a static picture of the molecule researchgate.netnih.gov, understanding its dynamic behavior is critical for predicting its function. Future research should employ advanced spectroscopic techniques to probe these dynamics.
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared or fluorescence spectroscopy can monitor the molecule's structural changes in response to external stimuli (e.g., light, temperature). Given that thioamides can act as photoswitchable units, this could reveal conformational dynamics crucial for developing molecular switches or sensors. nih.gov
Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR experiments, like NOESY and ROESY, can provide detailed information about through-space interactions and conformational preferences in solution, complementing the solid-state data from X-ray crystallography.
Integration with Computational Tools: Combining experimental spectroscopic data with computational modeling provides a powerful synergy. acs.org For instance, comparing experimentally observed vibrational frequencies with those calculated using Density Functional Theory (DFT) can lead to a more precise assignment of spectral bands and a deeper understanding of the molecule's electronic structure. nih.gov
Deeper Mechanistic Understanding of Molecular Interactions
The interplay of non-covalent interactions dictates the supramolecular assembly, crystal packing, and potential biological or material function of Benzenecarbothioamide, N-(4-bromophenyl)-. A deeper mechanistic understanding of these forces is a key research direction.
Computational Chemistry: In silico methods like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots can be used to visualize, quantify, and characterize the various intermolecular forces, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking. researchgate.net Computational studies on similar sulfonamide compounds have successfully been used to analyze pairwise interaction energies, revealing the contributions of electrostatic and dispersion forces. researchgate.net
Molecular Docking and Dynamics Simulations: To explore potential biological activity, molecular docking studies can predict the binding affinity and orientation of Benzenecarbothioamide, N-(4-bromophenyl)- within the active sites of various protein targets. bldpharm.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a dynamic view of the ligand-receptor complex, as has been done for related carboxamides. researchgate.net
Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties
Benzenecarbothioamide, N-(4-bromophenyl)- serves as a scaffold for the rational design of new molecules with tailored properties. The strategic modification of its structure can fine-tune its electronic, physical, and biological characteristics.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on both the benzoyl and the N-phenyl rings, a library of analogues can be synthesized. For example, altering the position and nature of the halogen on the N-phenyl ring or introducing various electron-donating or electron-withdrawing groups on the benzoyl ring could significantly impact its properties. The synthesis of related N-substituted aminobenzamide scaffolds has shown how molecular variations can influence enzymatic targeting. researchgate.net
Bioisosteric Replacement: The thioamide group itself is a bioisostere of the amide bond. nih.gov Further research could explore replacing the thioamide with other isosteric groups (e.g., sulfonamides, reversed amides) to probe the importance of the thiocarbonyl group for specific activities. ijcce.ac.ir Conversely, the strategic placement of a thioamide in place of an amide in bioactive peptides has been shown to enhance proteolytic stability and convert substrates into potent inhibitors. nih.govnih.gov
Targeted Properties: Design efforts can be focused on specific outcomes, such as enhancing affinity for a particular biological target, improving solubility, or tuning photophysical properties for materials science applications. Rational design has been successfully used to develop potent inhibitors from thioamide-peptide scaffolds. nih.govnih.gov
Integration into Emerging Materials Platforms and Nanotechnologies
Polymer Science: Thioamides can be incorporated into polymer backbones or as pendant groups. Research could explore the use of Benzenecarbothioamide, N-(4-bromophenyl)- or its derivatives as monomers in polymerization reactions to create novel functional polymers. Thioamide-containing materials can exhibit interesting properties, and their reactivity can be harnessed for creating degradable hybrid materials. chemrxiv.org The ability of related N-substituted maleimides to participate in various polymerization and addition reactions highlights the versatility of such functional groups in polymer science. researchgate.net
Nanomaterials and Surface Functionalization: The thioamide group is known to chelate with metal ions. This property could be exploited to functionalize nanoparticles (e.g., gold, silver) or to create chelating nanofibers for applications in sensing, catalysis, or environmental remediation. researchgate.net The sulfur atom can facilitate strong binding to metal surfaces, making these molecules interesting candidates for developing self-assembled monolayers (SAMs) on metallic substrates.
Functional Dyes and Sensors: The conjugated π-system of the molecule, combined with the presence of a heavy bromine atom and a polarizable thioamide group, suggests potential for interesting photophysical properties. Future studies could investigate its utility as a fluorescent probe, a component in organic light-emitting diodes (OLEDs), or as a colorimetric sensor for specific analytes, leveraging the thioamide's quenching or chelating abilities. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)benzenecarbothioamide?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, bromophenyl intermediates (e.g., 4-bromoaniline) can react with thiobenzamide derivatives under controlled conditions. Evidence from intermediates like 4-bromophenethyl alcohol (used in Suzuki couplings) and boronic acid derivatives (e.g., 4-bromophenylboric acid anhydride) suggests cross-coupling strategies may be applicable . Reaction optimization (temperature, solvent, catalysts) is critical for yield improvement.
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- NMR spectroscopy : For confirming substitution patterns and thioamide functionality.
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
- Elemental analysis : For validating elemental composition.
- HPLC/GC : To assess purity, especially if the compound is hygroscopic or prone to degradation . Database resources like NIST Chemistry WebBook provide reference spectra for cross-validation .
Q. What solvent systems are suitable for crystallizing N-(4-bromophenyl)benzenecarbothioamide?
Slow evaporation in polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., ethanol/water) is often effective. Crystal morphology can be influenced by hydrogen bonding between the thioamide group and solvent molecules. Pre-screening using differential scanning calorimetry (DSC) helps identify optimal conditions .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., enzymes) may reveal binding affinities. Software like Gaussian or AutoDock is commonly used, with validation via experimental assays (e.g., enzyme inhibition) .
Q. What strategies resolve discrepancies in crystallographic refinement of N-(4-bromophenyl)benzenecarbothioamide?
Discrepancies may arise from disorder or twinning. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Mercury’s void visualization tool can identify solvent-accessible regions, while WinGX’s metric analysis checks geometric plausibility . For twinned data, SHELXD or twin-law corrections in PLATON are recommended .
Q. How can researchers analyze non-covalent interactions in the crystal lattice?
Mercury’s Materials Module enables intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds). Hirshfeld surface analysis quantifies contact contributions, while CrystalExplorer visualizes interaction motifs. Comparative studies with related structures (e.g., N-(4-chlorophenyl) analogs) highlight substituent effects .
Methodological Considerations
Q. What precautions are necessary for handling this compound due to its thioamide group?
Thioamides are prone to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at low temperatures (-20°C). Use gloveboxes for air-sensitive reactions. Toxicity screening via zebrafish assays or in vitro cytotoxicity tests (e.g., MTT assay) is advised before biological studies .
Q. How should researchers address contradictory solubility data in literature?
Contradictions often stem from polymorphic forms or impurities. Perform:
- Phase solubility analysis : To identify stable polymorphs.
- PXRD : Confirm crystallinity post-solubility testing.
- Dynamic light scattering (DLS) : Detect aggregates in solution .
Data Management & Collaboration
Q. What databases should researchers consult for structural analogs?
Q. How can high-throughput crystallography pipelines improve structural studies?
Automated platforms (e.g., SHELXC/D/E) enable rapid phasing and refinement. Integration with robotics for crystal mounting (e.g., ACTOR) reduces human error. Collaborative tools like CCDC’s Access Structures streamline data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
